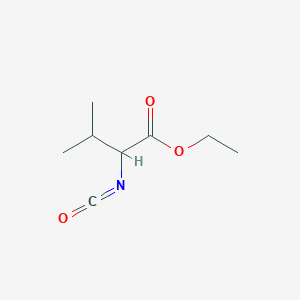

Ethyl 2-isocyanato-3-methylbutanoate

Description

BenchChem offers high-quality Ethyl 2-isocyanato-3-methylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-isocyanato-3-methylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-isocyanato-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-4-12-8(11)7(6(2)3)9-5-10/h6-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPOIQVGVGYFJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60967428 | |

| Record name | Ethyl N-(oxomethylidene)valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5296-78-6 | |

| Record name | Ethyl N-(oxomethylidene)valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Ethyl 2-isocyanato-3-methylbutanoate from L-valine

Abstract: This technical guide provides a comprehensive, in-depth protocol for the synthesis of the chiral building block, ethyl 2-isocyanato-3-methylbutanoate, starting from the readily available amino acid, L-valine. Chiral isocyanates are pivotal intermediates in the pharmaceutical industry, serving as versatile precursors for a wide array of bioactive molecules, including peptide analogues, therapeutic agents, and complex molecular probes.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed narrative that combines established synthetic protocols with critical mechanistic insights and rigorous safety procedures. The guide details a robust two-step process: the initial esterification of L-valine to its corresponding ethyl ester hydrochloride, followed by the conversion of the amino group to an isocyanate using triphosgene, a safer and more manageable phosgene equivalent.

Introduction: The Strategic Importance of Chiral Isocyanates

Chirality is a fundamental principle in drug discovery, as the stereochemistry of a molecule often dictates its pharmacological and toxicological profile.[4] More than half of all drugs in use are chiral compounds, and the demand for enantiomerically pure starting materials is continually increasing.[4] α-Amino acid-derived isocyanates, such as ethyl 2-isocyanato-3-methylbutanoate, are highly valuable chiral synthons. The electrophilic isocyanate moiety is highly reactive towards a wide range of nucleophiles—including alcohols, amines, and even water—to form stable carbamate, urea, and amine linkages, respectively.[5][6] This reactivity allows for the facile introduction of the valine side chain into larger, more complex molecules, making it a cornerstone for synthesizing peptidomimetics, enzyme inhibitors, and prodrugs designed to enhance pharmacokinetic properties.[2][6]

The synthesis described herein provides a reliable pathway to access this key intermediate in high yield and optical purity, starting from the inexpensive, naturally occurring amino acid L-valine.[7][8]

Overall Synthetic Strategy

The conversion of L-valine to ethyl 2-isocyanato-3-methylbutanoate is efficiently achieved in a two-step sequence. This strategy prioritizes operational simplicity, high yields, and the preservation of the stereochemical integrity of the chiral center.

-

Step 1: Fischer Esterification. L-valine is converted to its ethyl ester hydrochloride salt. This classic reaction utilizes ethanol as both the solvent and reactant, with thionyl chloride (SOCl₂) serving as a convenient in situ source of HCl gas, which catalyzes the esterification.

-

Step 2: Isocyanate Formation. The resulting ethyl L-valinate hydrochloride is reacted with triphosgene (bis(trichloromethyl) carbonate) in the presence of a mild base to yield the target isocyanate. Triphosgene serves as a solid, crystalline substitute for the highly toxic and difficult-to-handle phosgene gas.[9][10][11]

The complete workflow is illustrated below.

Caption: Two-step synthesis of the target isocyanate from L-valine.

Detailed Experimental Procedures

Materials and Instrumentation

All reagents should be of analytical grade or higher and used as received unless otherwise noted. Reactions involving moisture-sensitive reagents should be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: L-valine, anhydrous ethanol, thionyl chloride (SOCl₂), triphosgene, sodium bicarbonate (NaHCO₃), dichloromethane (DCM), magnesium sulfate (MgSO₄), isopropyl acetate.

-

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, ice-water bath, rotary evaporator, separatory funnel, standard glassware.

Step 1: Synthesis of Ethyl L-valinate Hydrochloride

This procedure follows the principles of a Fischer-Speier esterification, where thionyl chloride reacts with ethanol to generate anhydrous HCl, which protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for nucleophilic attack by ethanol. The hydrochloride salt of the resulting amino ester precipitates from the reaction mixture upon cooling and addition of an anti-solvent.

Protocol:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-valine (23.4 g, 0.2 mol) and anhydrous ethanol (200 mL).

-

Stir the suspension and cool the flask to 0-10 °C using an ice-water bath.

-

Slowly add thionyl chloride (22 mL, 0.3 mol) dropwise to the stirred suspension over a period of 30-45 minutes. Caution: This addition is exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated chemical fume hood.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C). Maintain the reflux for 12-18 hours to ensure complete conversion.[12]

-

After the reflux period, cool the mixture to room temperature and concentrate the solution to dryness using a rotary evaporator to remove excess ethanol and SOCl₂.

-

To the resulting residue, add isopropyl acetate (150 mL) and stir the slurry vigorously at room temperature for 1 hour to break up any clumps and wash the product.[12]

-

Collect the white solid product by vacuum filtration, wash with a small amount of cold isopropyl acetate, and dry under vacuum to yield ethyl L-valinate hydrochloride.[12][13]

Step 2: Synthesis of Ethyl 2-isocyanato-3-methylbutanoate

This step converts the primary amine of the amino acid ester into an isocyanate using triphosgene. The reaction is performed in a biphasic system (DCM/water) where the aqueous sodium bicarbonate solution acts as a base to neutralize the HCl formed during the reaction, driving it to completion.[9]

Protocol:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend ethyl L-valinate hydrochloride (18.17 g, 0.1 mol) in dichloromethane (200 mL).

-

Cool the suspension to 0 °C in an ice-water bath.

-

In a separate beaker, prepare a solution of triphosgene (11.87 g, 0.04 mol) in dichloromethane (100 mL). EXTREME CAUTION: See Section 3.3.1 for safety protocols.

-

Slowly add the triphosgene solution to the stirred amino ester suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Simultaneously, add a saturated aqueous solution of sodium bicarbonate (approx. 150 mL) dropwise at a rate that keeps the reaction mixture neutral to slightly basic (check with pH paper). Vigorous stirring is essential to ensure efficient mixing between the organic and aqueous phases.

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the N-H stretch and appearance of the -N=C=O stretch).

-

Once the reaction is complete, pour the mixture into a separatory funnel. Collect the organic layer.

-

Extract the aqueous layer with three 50 mL portions of dichloromethane.[9]

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator (water bath temperature should not exceed 30 °C to avoid polymerization of the isocyanate).

-

The crude product, a colorless oil, is often of sufficient purity for subsequent use.[9] If further purification is required, vacuum distillation (Kugelrohr) can be performed, although care must be taken due to the thermal sensitivity of the product.[9]

CRITICAL SAFETY DIRECTIVE: Handling Triphosgene

Triphosgene is a corrosive and highly toxic substance that is fatal if inhaled.[14][15][16] It is a lachrymator and causes severe skin and eye burns.[14] All manipulations must be conducted within a certified chemical fume hood by trained personnel.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or Viton are recommended), and splash-proof safety goggles with a face shield.[17]

-

Handling: Never work with triphosgene alone. Avoid generation of dust.[14] Keep the container tightly closed and store in a dry, well-ventilated, and secure area.[14]

-

Reaction Quenching and Disposal: Any unused triphosgene and contaminated equipment must be quenched. Slowly and carefully add the triphosgene or contaminated material to a stirred, cold solution of sodium hydroxide (NaOH) or another suitable nucleophilic solution (e.g., ammonia or isopropanol) in the fume hood. The resulting waste must be disposed of as hazardous chemical waste according to institutional regulations.[14]

Data Summary and Characterization

Reagent and Product Data

| Compound Name | Formula | MW ( g/mol ) | Moles | Equivalents |

| Step 1 | ||||

| L-valine | C₅H₁₁NO₂ | 117.15[8] | 0.2 | 1.0 |

| Thionyl Chloride | SOCl₂ | 118.97 | 0.3 | 1.5 |

| Ethyl L-valinate HCl | C₇H₁₆ClNO₂ | 181.66[13] | ~0.2 (Theor.) | - |

| Step 2 | ||||

| Ethyl L-valinate HCl | C₇H₁₆ClNO₂ | 181.66 | 0.1 | 1.0 |

| Triphosgene | C₃Cl₆O₃ | 296.75 | 0.04 | 0.4* |

| Ethyl 2-isocyanato-3-methylbutanoate | C₈H₁₃NO₃ | 171.19[18] | ~0.1 (Theor.) | - |

*Note: One equivalent of triphosgene is chemically equivalent to three equivalents of phosgene.

Expected Yield and Characterization

-

Yield: The overall yield for this two-step synthesis is typically high, often exceeding 80-90% for each step under optimized conditions.

-

Purity and Characterization: The purity of the final product should be assessed to confirm its identity and structure.

-

Infrared (IR) Spectroscopy: The most telling characteristic is a strong, sharp absorption band in the region of 2240-2275 cm⁻¹ , which is indicative of the isocyanate (-N=C=O) stretching vibration. The disappearance of N-H stretching bands from the starting material is also a key indicator.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the overall structure, including the ethyl ester and isopropyl groups. The chemical shifts will be consistent with the structure C₈H₁₃NO₃.[19]

-

Optical Rotation: To confirm the retention of stereochemistry, the specific rotation [α]D can be measured.

-

References

-

SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. University of Toronto, Department of Chemistry. [Link]

-

Isocyanate - Wikipedia. Wikimedia Foundation. [Link]

-

The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. ACS Publications. [Link]

-

Isocyanates, Part 4. Convenient Phosgene-Free Method for the Synthesis and Derivatization of Enantiopure α-Isocyanato Carboxylic Acid Esters. Thieme. [Link]

-

Isocyanate Reactions. Poliuretanos. [Link]

-

Ti-Catalyzed Reactions of Hindered Isocyanates with Alcohols. ACS Publications. [Link]

-

TRIPHOSGENE - Sdfine. S D Fine-Chem Limited. [Link]

-

TRIPHOSGENE - Multichem. Multichem. [Link]

-

TRIPHOSGENE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses. [Link]

-

KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Canadian Science Publishing. [Link]

-

How To Get Isocyanate? | ACS Omega. ACS Publications. [Link]

-

How To Get Isocyanate? - PMC. National Institutes of Health. [Link]

-

Application of Chiral Isocyanides in Multicomponent Reactions. ResearchGate. [Link]

- Process for the preparation of valacyclovir.

- Non-phosgene route to the manufacture of organic isocyanates.

-

Ethyl 2-isocyanato-3-methylbutanoate (C8H13NO3). PubChem. [Link]

-

L-Valine Ethyl Ester Hydrochloride. Prominent Advanced Synthesis. [Link]

-

Synthesis of related substances of antiviral drug Valacyclovir. The Pharma Innovation Journal. [Link]

-

The Role of Isocyanates in Modern Pharmaceuticals. Patsnap. [Link]

-

A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. National Institutes of Health. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Isocyanate‐chitin modified microspheres for chiral drug separation in high performance liquid chromatography. ResearchGate. [Link]

-

Ethyl 2-isocyano-3-methylbutanoate (C8H13NO2). PubChem. [Link]

-

ethyl 2-isocyanato-3-methylbutanoate - Pharos. Pharos. [Link]

-

The significance of chirality in contemporary drug discovery-a mini review. Royal Society of Chemistry. [Link]

-

l-Valine ethyl ester hydrochloride. ResearchGate. [Link]

-

A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses. [Link]

-

ethyl 2-cyano-3-methylbutanoate. Stenutz. [Link]

-

Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. ResearchGate. [Link]

-

Structure of L-Val (2-amino-3-methylbutanoic acid). ResearchGate. [Link]

-

A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses. [Link]

-

DL-valine | C5H11NO2. PubChem. [Link]

-

Ethyl 2-cyano-3-methylbutanoate. PubChem. [Link]

- Process for preparing 2-ethyl-2-methylbutanoic acid

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 5. Isocyanate - Wikipedia [en.wikipedia.org]

- 6. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DL-valine | C5H11NO2 | CID 1182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. orgsyn.org [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethyl L-valinate hydrochloride | 17609-47-1 [chemicalbook.com]

- 13. L-Valine Ethyl Ester Hydrochloride – Prominent Advanced Synthesis [prominentsyn.com]

- 14. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. lobachemie.com [lobachemie.com]

- 17. multichemindia.com [multichemindia.com]

- 18. Ethyl 2-isocyanato-3-methylbutanoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 19. PubChemLite - Ethyl 2-isocyanato-3-methylbutanoate (C8H13NO3) [pubchemlite.lcsb.uni.lu]

Ethyl 2-isocyanato-3-methylbutanoate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A clear understanding of the physicochemical properties of Ethyl 2-isocyanato-3-methylbutanoate is essential for its handling, application in synthesis, and for the prediction of its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C8H13NO3 | [1][2] |

| Molecular Weight | 171.19 g/mol | [1] |

| Monoisotopic Mass | 171.08954 Da | [2] |

| Appearance | Solid | |

| SMILES | O=C(OCC)C(C(C)C)N=C=O | |

| InChI Key | LXPOIQVGVGYFJA-UHFFFAOYSA-N |

Synthesis of Ethyl 2-isocyanato-3-methylbutanoate

The synthesis of α-isocyanato esters can be achieved through several established methods in organic chemistry. A common and direct approach involves the phosgenation of the corresponding α-amino acid ester hydrochloride. Given the hazardous nature of phosgene, alternative, safer phosgene surrogates like triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate) are often preferred in a laboratory setting.

A plausible synthetic route starting from L-valine ethyl ester hydrochloride is outlined below. The choice of a phosgene surrogate is a critical experimental decision to mitigate safety risks associated with highly toxic and gaseous phosgene. The reaction is typically carried out in an inert solvent, such as dichloromethane or toluene, and may require a non-nucleophilic base to neutralize the hydrogen chloride generated during the reaction.

Proposed Experimental Protocol: Synthesis from L-Valine Ethyl Ester Hydrochloride

Materials:

-

L-Valine ethyl ester hydrochloride

-

Triphosgene

-

Anhydrous dichloromethane (DCM)

-

Anhydrous triethylamine (TEA) or another non-nucleophilic base

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas is charged with L-valine ethyl ester hydrochloride and anhydrous DCM.

-

Phosgenation: A solution of triphosgene in anhydrous DCM is added dropwise to the stirred suspension at a controlled temperature (typically 0 °C to room temperature). The reaction is performed under an inert atmosphere to prevent moisture from reacting with the isocyanate product.

-

Neutralization: A solution of anhydrous triethylamine in anhydrous DCM is added slowly to neutralize the HCl formed during the reaction. The addition is carefully controlled to maintain the desired reaction temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the starting material and the appearance of the characteristic isocyanate peak (~2250-2270 cm⁻¹).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then carefully concentrated under reduced pressure to yield the crude Ethyl 2-isocyanato-3-methylbutanoate.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel, using a non-polar eluent system.

Reactivity and Mechanistic Insights

The isocyanate group is a highly electrophilic functional group, making Ethyl 2-isocyanato-3-methylbutanoate a versatile reagent for nucleophilic addition reactions. The reactivity is centered on the central carbon atom of the N=C=O group.

-

Reaction with Alcohols: In the presence of an alcohol, the isocyanate readily forms a carbamate (urethane) linkage. This reaction is fundamental in polyurethane chemistry and is utilized in bioconjugation and polymer synthesis.[3]

-

Reaction with Amines: Primary and secondary amines react with the isocyanate to form urea derivatives. This reaction is particularly important in the synthesis of peptidomimetics and other biologically active molecules.[3]

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. This reactivity necessitates the use of anhydrous conditions during its synthesis and handling.[3]

The presence of the chiral center at the alpha-carbon, derived from the amino acid precursor, allows for the synthesis of enantiomerically pure products, a critical consideration in drug development.

Applications in Drug Discovery and Development

The unique structural features of Ethyl 2-isocyanato-3-methylbutanoate make it a valuable tool for medicinal chemists and drug development professionals.

-

Peptidomimetics: The ability to react with amino acids and peptides allows for the introduction of urea linkages, which can mimic peptide bonds but offer improved stability against enzymatic degradation. This is a crucial strategy in the design of peptide-based drugs with enhanced pharmacokinetic properties.

-

Synthesis of Bioactive Heterocycles: Isocyanates are key precursors in the synthesis of various nitrogen-containing heterocyclic compounds, many of which form the core scaffolds of important pharmaceuticals.

-

Bioconjugation and Chemical Probes: The reactivity of the isocyanate group can be exploited to attach this valine-derived moiety to other molecules, such as proteins or fluorescent tags, to create chemical probes for studying biological systems. A versatile isocyanate-mediated strategy has been described for appending chemical tags onto drug-like small molecules.[4]

Safety and Handling

Isocyanates are known to be respiratory and skin sensitizers and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Due to their reactivity with water, they should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.

References

-

Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F. (URL: [Link])

-

ethyl 2-isocyanato-3-methylbutanoate - Pharos - Habitable. (URL: [Link])

-

Ethyl 2-isocyanato-3-methylbutanoate (C8H13NO3) - PubChemLite. (URL: [Link])

-

Isocyanate - Wikipedia. (URL: [Link])

-

Convertible Isocyanides: Application in Small Molecule Synthesis, Carbohydrate Synthesis, and Drug Discovery - ResearchGate. (URL: [Link])

-

A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. - Organic Syntheses Procedure. (URL: [Link])

-

Reactions of phenolic ester alcohol with aliphatic isocyanates—transcarbamoylation of phenolic to aliphatic urethane: A 13C‐NMR study | Request PDF - ResearchGate. (URL: [Link])

-

A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC - NIH. (URL: [Link])

- CN102659631B - One-step synthesis of ethyl isocyanate - Google P

- US3317463A - Ester-isocyanate reaction product - Google P

-

Reactivity of isocyanates with urethanes: Conditions for allophanate formation | Request PDF - ResearchGate. (URL: [Link])

-

Ethyl 2-cyano-3-methylbutanoate - MySkinRecipes. (URL: [Link])

-

Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets - ACS Publications. (URL: [Link])

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])

-

A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PubMed Central. (URL: [Link])

-

Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex. (URL: [Link])

-

Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY) - ResearchGate. (URL: [Link])

-

ChemInform Abstract: Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY): A Recyclable Coupling Reagent for Racemization-Free Synthesis of Peptide, Amide, Hydroxamate, and Ester. | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. Ethyl 2-isocyanato-3-methylbutanoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. PubChemLite - Ethyl 2-isocyanato-3-methylbutanoate (C8H13NO3) [pubchemlite.lcsb.uni.lu]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for Ethyl 2-isocyanato-3-methylbutanoate

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-isocyanato-3-methylbutanoate

This guide provides a detailed technical analysis of the expected spectroscopic data for Ethyl 2-isocyanato-3-methylbutanoate, a chiral isocyanate derived from the amino acid L-valine. As a valuable building block in synthetic chemistry, particularly for the development of novel peptides, azapeptides, and other biologically active molecules, a thorough understanding of its structural and spectroscopic properties is paramount.[1]

While publicly available, experimentally verified spectra for this specific compound are scarce, this document leverages foundational spectroscopic principles and data from analogous structures to present a comprehensive and predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for identifying and characterizing this molecule.

Molecular Structure and Synthetic Considerations

Ethyl 2-isocyanato-3-methylbutanoate is a chiral molecule typically synthesized from its corresponding amino acid ester, L-valine ethyl ester.[2] A common and effective method for this transformation is the reaction of the L-valine ethyl ester hydrochloride salt with a phosgene equivalent, such as triphosgene, under biphasic conditions.[1]

Understanding the synthetic route is crucial for anticipating potential impurities. The primary contaminants could include unreacted starting material (L-valine ethyl ester), the intermediate carbamoyl chloride, or products of hydrolysis if the compound is exposed to moisture. All experimental protocols must be conducted under strictly anhydrous conditions to maintain sample integrity.

Caption: Synthesis of Ethyl 2-isocyanato-3-methylbutanoate.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental formula of a compound. For Ethyl 2-isocyanato-3-methylbutanoate (C₈H₁₃NO₃), the expected monoisotopic mass is 171.09 g/mol .[3]

Predicted Mass Spectrometry Data

| Adduct Ion | Calculated m/z |

| [M+H]⁺ | 172.0968 |

| [M+Na]⁺ | 194.0788 |

| [M+K]⁺ | 210.0527 |

| [M+NH₄]⁺ | 189.1234 |

Data predicted based on the compound's molecular formula.[4]

Fragmentation Pathway Analysis

The fragmentation of this molecule in an ESI-MS/MS experiment would provide valuable structural information. Key expected fragmentation pathways include the neutral loss of ethylene from the ethyl ester (McLafferty rearrangement), loss of the ethoxy radical, and cleavage of the isocyanate group.

Caption: Predicted MS/MS fragmentation of the parent ion.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

-

Source Parameters: Set the ESI source parameters to optimal values for small molecule analysis (e.g., capillary voltage: 3-4 kV, nebulizer gas pressure: 10-20 psi, drying gas flow: 5-10 L/min, drying gas temperature: 200-300 °C).

-

Mass Analyzer: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and its common adducts to confirm the molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for identifying functional groups. The spectrum of Ethyl 2-isocyanato-3-methylbutanoate is expected to be dominated by two very strong absorptions: the ester carbonyl (C=O) and the isocyanate (N=C=O) stretching vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~2970 | C-H (sp³) | Alkyl C-H stretching |

| ~2255 | N=C=O | Isocyanate asymmetric stretching |

| ~1750 | C=O | Ester carbonyl stretching |

| ~1200 | C-O | Ester C-O stretching |

The most diagnostic peak is the isocyanate stretch, which is typically very strong and sharp, appearing in a region of the spectrum that is often unoccupied by other common functional groups.[5] The ester carbonyl will also be a strong, sharp peak.[6]

Experimental Protocol: ATR-IR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will show distinct signals for the ethyl ester and the isopropyl group. The chirality of the molecule at the α-carbon renders the two methyl groups of the isopropyl moiety diastereotopic, meaning they are chemically non-equivalent and should appear as two separate doublets.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Coupling Constant (J, Hz) | Integration |

| ~4.20 | -O-CH₂ -CH₃ | Quartet (q) | 7.1 | 2H |

| ~3.95 | -CH (NCO)- | Doublet (d) | 4.5 | 1H |

| ~2.20 | -CH (CH₃)₂ | Multiplet (m) | ~6.8, 4.5 | 1H |

| ~1.28 | -O-CH₂-CH₃ | Triplet (t) | 7.1 | 3H |

| ~1.05 | -CH(CH₃ )₂ | Doublet (d) | 6.8 | 3H |

| ~0.95 | -CH(CH₃ )₂ | Doublet (d) | 6.8 | 3H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the low-field signals of the ester carbonyl and the isocyanate carbons.[7][8]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (Ester) |

| ~128 | C =N=O (Isocyanate) |

| ~62 | -O-CH₂ -CH₃ |

| ~60 | -CH (NCO)- |

| ~32 | -CH (CH₃)₂ |

| ~19 | -CH(CH₃ )₂ |

| ~18 | -CH(CH₃ )₂ |

| ~14 | -O-CH₂-CH₃ |

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR sample analysis.

-

Sample Preparation: Accurately weigh 10-20 mg of the purified compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[9]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent, tune the probe for both ¹H and ¹³C frequencies, and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H Acquisition: Acquire a standard one-dimensional proton spectrum using a single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[9]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) for both spectra. Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.

Conclusion

The structural elucidation of Ethyl 2-isocyanato-3-methylbutanoate relies on a synergistic application of modern spectroscopic techniques. The definitive identification of this compound would be confirmed by:

-

MS: Observation of the correct molecular ion at m/z 172.1 ([M+H]⁺).

-

IR: A strong, sharp absorption band around 2255 cm⁻¹ (N=C=O) and another strong band near 1750 cm⁻¹ (C=O).

-

¹H NMR: The presence of a downfield quartet for the ethyl CH₂, a doublet for the α-proton, and two distinct doublets for the diastereotopic isopropyl methyl groups.

-

¹³C NMR: Characteristic signals for the ester carbonyl (~170 ppm) and the isocyanate carbon (~128 ppm).

This guide provides a robust predictive framework for the spectroscopic characterization of Ethyl 2-isocyanato-3-methylbutanoate, enabling researchers to confidently identify and assess the purity of this important synthetic intermediate.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 254668, Ethyl 2-cyano-3-methylbutanoate. [Link]

-

PubChemLite. Ethyl 2-isocyanato-3-methylbutanoate (C8H13NO3). [Link]

-

Nowick, J. S., et al. Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses, Coll. Vol. 10, p.5 (2004); Vol. 76, p.243 (1999). [Link]

-

Van der Veken, P., et al. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses, Vol. 85, p.237 (2008). [Link]

-

Bloom Tech. What is the synthesis of L-Valine? Knowledge. (2023-09-08). [Link]

-

NIST. 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

PubChemLite. Ethyl 2-isocyano-3-methylbutanoate (C8H13NO2). [Link]

-

Goldschmidt, S., & Wick, M. Formation and Properties of Isocyanates Derived from Amino Ester Hydrochlorides. Ann. Chem., 575, 217 (1952). [Link]

- Google Patents.

-

Pharos. ethyl 2-isocyanato-3-methylbutanoate. [Link]

-

Li, C.-J., et al. The preparation of amides by copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts. Organic Syntheses, Vol. 85, p.304 (2008). [Link]

-

NIST. ethyl isocyanatoacetate. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

Stenutz. ethyl 2-cyano-3-methylbutanoate. [Link]

-

Yeast Metabolome Database. Ethyl 3-methyl butanoate (YMDB01334). [Link]

-

NIST. Butanoic acid, 3-methyl-, ethyl ester. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]

-

SpectraBase. [2H5]-ethyl 3-methylbutanoate. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of ethyl methanoate. [Link]

-

Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of ethyl ethanoate. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. L -Valine ethyl ester 99 17609-47-1 [sigmaaldrich.com]

- 3. Ethyl 2-isocyanato-3-methylbutanoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. PubChemLite - Ethyl 2-isocyanato-3-methylbutanoate (C8H13NO3) [pubchemlite.lcsb.uni.lu]

- 5. ethyl isocyanatoacetate [webbook.nist.gov]

- 6. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Stability and Storage of Ethyl 2-isocyanato-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-isocyanato-3-methylbutanoate is a bifunctional molecule featuring a highly reactive isocyanate group and an ester moiety. This unique structural combination makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The isocyanate group serves as a versatile handle for the introduction of urea, urethane, and other functionalities through reactions with nucleophiles, while the valine-derived backbone offers opportunities for creating compounds with specific stereochemistry and biological activity. However, the very reactivity that makes this compound synthetically useful also presents significant challenges regarding its stability and storage. This guide provides a comprehensive overview of the factors influencing the stability of Ethyl 2-isocyanato-3-methylbutanoate and outlines best practices for its handling and storage to ensure its integrity for research and development applications.

Chemical Structure and Inherent Reactivity

The stability of Ethyl 2-isocyanato-3-methylbutanoate is intrinsically linked to the electrophilic nature of the carbon atom in the isocyanate group (-N=C=O). This group is highly susceptible to attack by nucleophiles.

Caption: Chemical structure of Ethyl 2-isocyanato-3-methylbutanoate.

Factors Influencing Stability

The primary pathways for the degradation of Ethyl 2-isocyanato-3-methylbutanoate involve reactions with atmospheric moisture and self-polymerization, which can be accelerated by heat, light, and contaminants.

1. Moisture:

The isocyanate group reacts readily with water in an irreversible manner.[1][2] This reaction proceeds in two stages:

-

Formation of a Carbamate: The initial reaction with water forms an unstable carbamic acid derivative.

-

Decarboxylation: The carbamic acid rapidly decomposes to yield the corresponding primary amine and carbon dioxide gas.

-

Urea Formation: The newly formed, highly reactive amine can then attack another molecule of the isocyanate, leading to the formation of a stable, insoluble urea derivative.

This cascade of reactions is problematic for several reasons:

-

Loss of Purity: The starting material is consumed, and insoluble urea byproducts are formed, complicating purification and affecting reaction stoichiometry.

-

Pressure Buildup: The generation of carbon dioxide gas can lead to a dangerous buildup of pressure in sealed containers, potentially causing them to rupture.[1][2]

Caption: Reaction of an isocyanate with water leading to urea formation and CO2 production.

2. Temperature:

Elevated temperatures can significantly accelerate the degradation of isocyanates.[1][3]

-

Increased Reaction Rates: The reaction with trace amounts of moisture will be faster at higher temperatures.

-

Self-Polymerization: Isocyanates can undergo self-polymerization, particularly at elevated temperatures, to form dimers (uretdiones), trimers (isocyanurates), and higher-order oligomers. This process is often catalyzed by impurities.

-

Decomposition: At very high temperatures, isocyanates can decompose, releasing toxic fumes, including nitrogen oxides and hydrogen cyanide.[4][5]

3. Light:

While less reactive than moisture and heat, exposure to light, particularly UV radiation, can provide the energy to initiate polymerization and other degradation reactions.

4. Incompatible Materials:

The high reactivity of the isocyanate group makes it incompatible with a wide range of common laboratory chemicals.[1][2] Contact with these substances can lead to vigorous, exothermic reactions that may be hazardous.

| Incompatible Material | Potential Outcome |

| Water, Alcohols, Amines | Formation of ureas and urethanes, often with heat generation. |

| Strong Acids and Bases | Can catalyze vigorous polymerization.[2] |

| Strong Oxidizing Agents | Can lead to violent reactions. |

| Metal Compounds | Certain metal salts can catalyze polymerization. |

Recommended Storage Conditions

To mitigate the risks of degradation and ensure the long-term viability of Ethyl 2-isocyanato-3-methylbutanoate, the following storage conditions are strongly recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (2-8°C) | To minimize the rate of self-polymerization and reaction with trace moisture.[6] |

| Atmosphere | Inert Gas (Nitrogen or Argon) | To exclude atmospheric moisture and oxygen, which can contribute to degradation. |

| Container | Tightly sealed, opaque glass or chemically resistant plastic | To prevent moisture ingress and protect from light. Ensure the container material is non-reactive. |

| Location | Cool, dry, well-ventilated area away from direct sunlight and heat sources. [7] | To maintain a stable temperature and prevent accidental exposure to incompatible conditions. |

| Segregation | Store separately from incompatible materials. [1][7] | To prevent accidental contact and potentially hazardous reactions. |

Experimental Protocol: Stability Assessment of Ethyl 2-isocyanato-3-methylbutanoate

The following protocol outlines a general method for assessing the stability of Ethyl 2-isocyanato-3-methylbutanoate under various conditions.

Objective: To determine the rate of degradation of Ethyl 2-isocyanato-3-methylbutanoate under accelerated aging conditions (elevated temperature) and in the presence of moisture.

Materials:

-

Ethyl 2-isocyanato-3-methylbutanoate

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

-

Internal standard (e.g., a stable ester or hydrocarbon)

-

HPLC or GC-MS system

-

Temperature-controlled oven

-

Inert gas (Nitrogen or Argon)

-

Sealed vials

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Ethyl 2-isocyanato-3-methylbutanoate in the chosen anhydrous solvent with a known concentration of the internal standard.

-

Aliquot the stock solution into several vials under an inert atmosphere.

-

For moisture challenge studies, add a known, substoichiometric amount of water to designated vials.

-

-

Incubation:

-

Place the vials in a temperature-controlled oven at the desired temperature (e.g., 40°C for accelerated aging).

-

Designate a set of control vials to be stored under recommended conditions (2-8°C).

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each condition.

-

Immediately analyze the sample by HPLC or GC-MS.

-

-

Data Analysis:

-

Quantify the peak area of Ethyl 2-isocyanato-3-methylbutanoate relative to the internal standard at each time point.

-

Plot the concentration of the analyte over time for each condition to determine the degradation rate.

-

Identify any major degradation products by their retention times and mass spectra.

-

Caption: Experimental workflow for assessing the stability of Ethyl 2-isocyanato-3-methylbutanoate.

Ethyl 2-isocyanato-3-methylbutanoate is a highly reactive and valuable synthetic intermediate. Its stability is critically dependent on stringent control of storage conditions. The primary degradation pathways involve reaction with moisture and temperature-induced polymerization. By adhering to the storage guidelines outlined in this document—specifically, maintaining a cool, dry, and inert environment—researchers can ensure the integrity and reactivity of this compound for their synthetic applications. For critical applications, it is always advisable to verify the purity of the material before use, especially if it has been stored for an extended period.

References

-

Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]

-

SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]

-

Transport Canada. (2025). Isocyanates – A family of chemicals. Retrieved from [Link]

-

Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE. Retrieved from [Link]

-

Unspecified. (n.d.). Risk Assessment for Storage for Isocyanate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 2-cyano-3-methylbutanoate. Retrieved from [Link]

Sources

- 1. Isocyanates – A family of chemicals [tc.canada.ca]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. icheme.org [icheme.org]

- 4. fishersci.com [fishersci.com]

- 5. ETHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Ethyl 2-cyano-3-methylbutanoate [myskinrecipes.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 2-isocyanato-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Commitment to Proactive Safety in Research

In the fast-paced environment of drug discovery and development, novel chemical entities are the lifeblood of innovation. Ethyl 2-isocyanato-3-methylbutanoate, a reactive building block, holds potential in the synthesis of new molecular architectures. However, its utility is intrinsically linked to its reactivity, which in turn governs its hazard profile. As a member of the aliphatic isocyanate family, this compound demands a comprehensive and proactive approach to safety.[1][2]

This guide is structured to provide not just a set of rules, but a deep understanding of the principles behind the safe handling of Ethyl 2-isocyanato-3-methylbutanoate. It is predicated on the core tenets of scientific integrity: expertise, trustworthiness, and authoritative grounding. Every recommendation herein is designed to create a self-validating system of safety, ensuring the well-being of researchers and the integrity of their work.

Important Note on Data Availability: Specific toxicological and physical property data for Ethyl 2-isocyanato-3-methylbutanoate is limited. Therefore, the safety and handling precautions outlined in this guide are based on the well-established and significant hazards associated with the isocyanate functional group.[1][3][4] It is imperative to treat this compound with the high degree of caution afforded to other highly reactive and sensitizing isocyanates.

Section 1: The Isocyanate Hazard Profile: Understanding the "Why"

Isocyanates are characterized by the highly reactive -N=C=O functional group.[4] This group readily reacts with nucleophiles, including water, alcohols, and amines. This reactivity is the basis for their utility in forming polyurethane polymers, but it is also the source of their primary health hazards.[4][5]

Health Hazards of Isocyanate Exposure:

-

Respiratory Sensitization: The most significant health effect of isocyanate exposure is respiratory sensitization, which can lead to asthma-like symptoms.[1][6] Initial exposure may cause irritation, but subsequent exposures, even at very low concentrations, can trigger a severe asthmatic reaction in sensitized individuals.[6][7] Symptoms can include coughing, wheezing, chest tightness, and shortness of breath.[1][8]

-

Dermal Sensitization: Isocyanates are also known skin sensitizers.[1] Prolonged or repeated skin contact can lead to allergic contact dermatitis, characterized by redness, swelling, and rash.[6][8][9]

-

Eye and Respiratory Irritation: Direct contact with isocyanate vapors, mists, or liquids can cause irritation to the eyes, nose, throat, and respiratory tract.[8][9][10]

-

Acute Toxicity: While sensitization is the primary concern, high concentrations of isocyanates can be acutely toxic via inhalation.[1]

The following table summarizes the known hazard classifications for Ethyl 2-isocyanato-3-methylbutanoate:

| Hazard Class | Category | Hazard Statement |

| Respiratory Sensitization | 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Skin Sensitization | 1 | May cause an allergic skin reaction.[11] |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[11] |

| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation.[11] |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[11] |

| Acute Toxicity (Inhalation) | 4 | Harmful if inhaled.[11] |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation.[11] |

Section 2: The Hierarchy of Controls: A Multi-Layered Approach to Safety

Personal protective equipment (PPE) is the last line of defense. A robust safety protocol for handling Ethyl 2-isocyanato-3-methylbutanoate begins with engineering and administrative controls to minimize exposure.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies from most to least effective.

2.1 Engineering Controls: Your Primary Defense

-

Fume Hood: All handling of Ethyl 2-isocyanato-3-methylbutanoate, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[12]

2.2 Administrative Controls: Standard Operating Procedures and Training

-

Standard Operating Procedures (SOPs): A detailed, written SOP for the handling and use of Ethyl 2-isocyanato-3-methylbutanoate must be developed and approved. This SOP should include all aspects of the workflow, from receipt of the material to waste disposal.

-

Training: All personnel who will handle this compound must receive comprehensive training on its hazards, safe handling procedures, emergency response, and the proper use of PPE.[3] This training should be documented.

-

Restricted Access: The area where this compound is used should be clearly marked, and access should be restricted to authorized personnel.[13]

Section 3: Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are designed to minimize exposure, appropriate PPE is essential to protect against any residual risk.[14]

| PPE Item | Specification | Rationale |

| Gloves | Double-gloving with nitrile or butyl rubber gloves.[8][14] | Isocyanates can penetrate standard latex gloves. Double-gloving provides an extra layer of protection. |

| Eye Protection | Chemical splash goggles and a full-face shield.[8][12] | A full-face shield protects against splashes to the face and supplements the seal of the goggles. |

| Lab Coat | A chemically resistant lab coat or disposable suit.[8][14] | Protects skin and personal clothing from contamination. |

| Respiratory Protection | A full-face respirator with organic vapor cartridges is recommended.[8][15] For tasks with a higher potential for aerosol generation, an air-purifying respirator (PAPR) or a supplied-air respirator should be considered.[15] | Protects against inhalation of isocyanate vapors and aerosols, a primary route of sensitization. |

Section 4: Safe Handling and Storage Protocols

4.1 Handling

-

Avoid Inhalation and Contact: Do not breathe vapors or mists.[7] Avoid contact with skin, eyes, and clothing.[7]

-

Moisture Sensitivity: Isocyanates react with water to produce carbon dioxide gas, which can lead to a dangerous pressure buildup in sealed containers.[4][9] Handle in a dry environment and protect from moisture.

-

Incompatible Materials: Keep away from water, alcohols, amines, strong bases, and strong oxidizing agents.[4][16]

-

Personal Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[7][12]

4.2 Storage

-

Location: Store in a cool, dry, well-ventilated area, away from incompatible materials.[13][17] The storage area should be clearly labeled.

-

Temperature: Avoid high temperatures, as they can promote decomposition and the release of toxic fumes.[18]

Section 5: Emergency Procedures: Preparedness is Paramount

Caption: A streamlined workflow for responding to isocyanate-related incidents.

5.1 In Case of a Spill

-

Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.[19][20]

-

Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection.[4][13]

-

Containment: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial isocyanate spill kit.[4][19][20] Do not use sawdust or other combustible materials.[13]

-

Neutralization: Treat the absorbed material with a decontaminating solution. A common formulation is a mixture of 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make up 100%.[19][20] Another option is a solution of 3-8% concentrated ammonia, 0.2-2% liquid detergent, and water.[19][20]

-

Collection and Disposal: Collect the neutralized material in an open-top container.[19] Do not seal the container, as the neutralization reaction can generate carbon dioxide gas.[4][19] Allow the container to stand in a well-ventilated area for at least 24-48 hours before sealing and disposing of it as hazardous waste.[13]

-

Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.[4][19]

5.2 In Case of Exposure

-

Inhalation: Move the affected person to fresh air immediately.[11] If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[11]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

Section 6: Waste Disposal and Environmental Considerations

All waste containing Ethyl 2-isocyanato-3-methylbutanoate, including empty containers and contaminated materials, must be treated as hazardous waste.

-

Decontamination of Empty Containers: Empty containers should be decontaminated by rinsing with a neutralizing solution before disposal.[18]

-

Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[4][19] Contact your institution's environmental health and safety department for specific guidance.

Conclusion: A Culture of Safety

The responsible use of reactive chemicals like Ethyl 2-isocyanato-3-methylbutanoate is fundamental to successful and sustainable research. By understanding the inherent hazards and implementing a multi-layered safety approach, researchers can confidently explore the synthetic potential of this compound while ensuring a safe and healthy laboratory environment. This guide serves as a foundational document, and it is the responsibility of every researcher to adhere to these principles and to foster a proactive culture of safety.

References

-

Isocyanates: Control measures guideline - Canada.ca. (2022, September 9). Retrieved from [Link]

-

Isocyanates – A family of chemicals - Transports Canada. (2025, August 11). Retrieved from [Link]

-

Personal Protective Equipment: Helping to Reduce Isocyanate Exposure - Composites One. Retrieved from [Link]

-

What PPE is required when working with isocyanates? - Sysco Environmental. Retrieved from [Link]

-

Guide to handling isocyanates - Safe Work Australia. Retrieved from [Link]

-

5 Ways to Protect Yourself From Isocyanate Exposure - Lakeland Industries. Retrieved from [Link]

-

SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A) | FSI. Retrieved from [Link]

-

Safe Work Procedures for Isocyanate-Containing Products - Actsafe Safety Association. Retrieved from [Link]

-

SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. Retrieved from [Link]

-

Toxicology: Isocyanates Profile - EPA. Retrieved from [Link]

-

Industry Best Practices for Isocyanate Waste Management - Patsnap Eureka. (2025, July 10). Retrieved from [Link]

-

Safety measures for working with isocyanate : r/chemistry - Reddit. (2021, February 5). Retrieved from [Link]

-

guide-to-handling-isocyanates.pdf - Safe Work Australia. (2015, July 9). Retrieved from [Link]

-

SAFETY DATA SHEET - Covestro Solution Center. Retrieved from [Link]

-

Aliphatic Isocyanate Monomers - Health and Safety Information - Covestro Solution Center. Retrieved from [Link]

-

GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. Retrieved from [Link]

-

Isocyanates: Working Safely - CDPH. Retrieved from [Link]

-

What are the different types of Isocyanates? - Redwood UK. Retrieved from [Link]

-

Aliphatic Isocyanate Monomers Health and Safety - Solution Center | Covestro. Retrieved from [Link]

-

Health Effects of Diisocyanates - EPA. Retrieved from [Link]

-

ethyl 2-isocyanato-3-methylbutanoate - Pharos - Habitable. Retrieved from [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. What are the different types of Isocyanates? - Redwood UK [redwood-uk.com]

- 3. Control measures guide - Canada.ca [canada.ca]

- 4. Isocyanates – A family of chemicals [tc.canada.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. solutions.covestro.com [solutions.covestro.com]

- 7. solutions.covestro.com [solutions.covestro.com]

- 8. compositesone.com [compositesone.com]

- 9. solutions.covestro.com [solutions.covestro.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. fishersci.com [fishersci.com]

- 12. lakeland.com [lakeland.com]

- 13. actsafe.ca [actsafe.ca]

- 14. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 15. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 16. fishersci.com [fishersci.com]

- 17. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 18. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 19. fsi.co [fsi.co]

- 20. safetyinnumbers.ca [safetyinnumbers.ca]

An In-depth Technical Guide to the Reactivity of the Isocyanate Group in Ethyl 2-isocyanato-3-methylbutanoate

Introduction: A Molecule of Strategic Importance in Synthesis

Ethyl 2-isocyanato-3-methylbutanoate, a derivative of the amino acid valine, is a chiral building block of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development.[1][2] Its utility stems from the presence of a highly reactive isocyanate functional group positioned at the α-carbon of an ester. This unique structural arrangement imparts a distinct reactivity profile that can be strategically exploited for the synthesis of a diverse array of complex molecules, including peptidomimetics and other bioactive compounds. The carbamate group, often formed from isocyanates, is a key structural motif in numerous FDA-approved drugs and acts as a bioisostere of the amide bond, offering enhanced pharmacokinetic properties.[3]

This technical guide provides a comprehensive exploration of the reactivity of the isocyanate group in ethyl 2-isocyanato-3-methylbutanoate. We will delve into the electronic and steric factors governing its behavior, examine its characteristic reactions with various nucleophiles, and provide detailed protocols for key synthetic transformations. This document is intended to serve as a valuable resource for scientists engaged in the design and execution of synthetic strategies that leverage the unique chemical properties of this versatile reagent.

I. The Isocyanate Functional Group: An Electrophilic Powerhouse

The isocyanate group (–N=C=O) is characterized by a cumulated double bond system, which renders the central carbon atom highly electrophilic.[4] This electrophilicity is the cornerstone of its reactivity, making it susceptible to attack by a wide range of nucleophiles.[5] The reactivity of an isocyanate is further modulated by the electronic nature of its substituent. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing reactivity, while electron-donating groups have the opposite effect.[4][6]

In the case of ethyl 2-isocyanato-3-methylbutanoate, the presence of the adjacent ester group exerts an electron-withdrawing inductive effect, which is expected to enhance the reactivity of the isocyanate group. Conversely, the isopropyl group provides some steric hindrance, which can influence the accessibility of the electrophilic carbon to incoming nucleophiles.[7][8] Understanding this interplay of electronic and steric effects is crucial for predicting and controlling the outcomes of its reactions.

II. Key Reactions of the Isocyanate Group

The isocyanate group of ethyl 2-isocyanato-3-methylbutanoate readily participates in a variety of nucleophilic addition reactions. The most synthetically relevant of these are the reactions with alcohols, amines, and water.

A. Reaction with Alcohols: The Gateway to Carbamates (Urethanes)

The reaction of an isocyanate with an alcohol is a cornerstone of polyurethane chemistry and a fundamental transformation in organic synthesis, yielding a stable carbamate (urethane) linkage.[5][9] This reaction proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic carbonyl carbon of the isocyanate.[10]

The general mechanism for carbamate formation is depicted below:

Caption: Mechanism of Carbamate Formation.

This reaction can be catalyzed by both acids and bases. Tertiary amines and organotin compounds, such as dibutyltin dilaurate, are commonly employed as catalysts to accelerate the reaction rate.[11][12]

-

Materials:

-

Ethyl 2-isocyanato-3-methylbutanoate

-

Anhydrous alcohol (e.g., ethanol)

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

-

Tertiary amine catalyst (e.g., triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO)) (optional)[13]

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a solution of ethyl 2-isocyanato-3-methylbutanoate in the anhydrous solvent.

-

Add the anhydrous alcohol (1.0-1.1 equivalents) to the solution.

-

If desired, add a catalytic amount of the tertiary amine.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹).

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired carbamate.

-

B. Reaction with Amines: The Path to Ureas

Isocyanates react readily with primary and secondary amines to form substituted ureas.[5] This reaction is typically faster than the reaction with alcohols and often proceeds without the need for a catalyst.[14] The mechanism is analogous to that of carbamate formation, involving the nucleophilic attack of the amine nitrogen on the isocyanate carbon.[5]

Caption: Mechanism of Urea Formation.

The formation of ureas is a highly efficient and widely used reaction in the synthesis of pharmaceuticals, agrochemicals, and materials.[15]

-

Materials:

-

Ethyl 2-isocyanato-3-methylbutanoate

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran or N,N-dimethylformamide)[14]

-

Inert atmosphere

-

-

Procedure:

-

Dissolve ethyl 2-isocyanato-3-methylbutanoate in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the amine (1.0 equivalent) in the same solvent to the cooled isocyanate solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or IR).

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude urea derivative can be purified by recrystallization or column chromatography.

-

C. Reaction with Water: Hydrolysis to an Amine

Isocyanates react with water to form an unstable carbamic acid intermediate, which then decarboxylates to yield a primary amine and carbon dioxide.[16][17] This reaction is often considered a side reaction in polyurethane synthesis but can be a useful method for the preparation of amines from isocyanates.[18][19][20]

The amine product can then react with any remaining isocyanate to form a urea, making this a potential side reaction in many applications.[17][19]

Caption: Hydrolysis of an Isocyanate.

The rate of this reaction can be influenced by catalysts, with some catalysts showing selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[11]

III. Other Notable Reactions

Beyond these fundamental reactions, the isocyanate group can undergo self-addition reactions, such as dimerization and trimerization, particularly in the presence of certain catalysts or at elevated temperatures.[21][22]

-

Dimerization: Two isocyanate molecules can react to form a four-membered uretdione ring.[21]

-

Trimerization: Three isocyanate molecules can cyclize to form a highly stable six-membered isocyanurate ring.[23][24][25] This reaction is often catalyzed by bases such as tertiary amines.[26]

These side reactions are generally less prevalent under the mild conditions typically used for nucleophilic additions with ethyl 2-isocyanato-3-methylbutanoate but should be considered, especially when using catalysts or higher reaction temperatures.

IV. Data Summary

| Reaction Type | Nucleophile | Product | Key Features |

| Carbamate Formation | Alcohol (R'-OH) | Carbamate (Urethane) | Forms a stable urethane linkage; often catalyzed by bases or organometallic compounds.[5][11] |

| Urea Formation | Amine (R'₂NH) | Substituted Urea | Typically a fast and high-yielding reaction; often requires no catalyst.[5][14] |

| Hydrolysis | Water (H₂O) | Primary Amine + CO₂ | Proceeds via an unstable carbamic acid intermediate; the resulting amine can react further.[16][17] |

| Dimerization | Isocyanate | Uretdione | Self-addition reaction forming a four-membered ring.[21] |

| Trimerization | Isocyanate | Isocyanurate | Self-addition reaction forming a stable six-membered ring; often base-catalyzed.[23][26] |

V. Conclusion: A Versatile Tool for Molecular Construction

The isocyanate group of ethyl 2-isocyanato-3-methylbutanoate is a powerful and versatile functional group that provides access to a wide range of important molecular scaffolds. Its high electrophilicity, coupled with the modulating influence of the adjacent ester and isopropyl groups, allows for controlled and predictable reactions with a variety of nucleophiles. A thorough understanding of its reactivity, as outlined in this guide, is essential for researchers and drug development professionals seeking to harness the synthetic potential of this valuable chiral building block. By carefully selecting reaction conditions and nucleophiles, scientists can effectively utilize ethyl 2-isocyanato-3-methylbutanoate to construct complex molecules with desired biological activities and physicochemical properties.

References

-

Wikipedia. Isocyanate. [URL: https://en.wikipedia.org/wiki/Isocyanate][5]

-

Journal of the Chemical Society, Perkin Transactions 2. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. [URL: https://pubs.rsc.org/en/content/articlelanding/1998/p2/a804910g][26]

-

PMC. Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587210/][27]

-

Werner Blank. Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. [URL: https://www.wernerblank.com/pdfs/pcifepprpr.pdf][11]

-

Google Books. Catalysis in Isocyanate Reactions. [URL: https://books.google.com/books?id=b56yBQAAQBAJ&pg=PA267&lpg=PA267&dq=Catalysis+in+Isocyanate+Reactions&source=bl&ots=v5r1f3j7bJ&sig=ACfU3U1o8Y5g6g8Y9g8Y5g8Y5g8Y5g8Y5g&hl=en&sa=X&ved=2ahUKEwjYw-q6w-qDAxXlSjABHbsgB-YQ6AF6BAgREAM][28]

-

Filo. Show the mechanism of the nucleophilic addition reaction of an alcohol with an isocyanate to yield a urethane. [URL: https://www.filo.kit.ee/qa/show-the-mechanism-of-the-nucleophilic-addition-reaction-of-an-alcohol-with-an-isocyanate-to-yield-a-urethane-q-58674/][10]

-

ScienceDirect. Urea Formation - Polyurethanes science, technology, markets, and trends. [URL: https://www.sciencedirect.com/topics/chemistry/urea-formation][16]

-

PMC. Isocyanate-based multicomponent reactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8754165/][3]

-

ResearchGate. Urea formation by reaction between a isocyanate group and water. [URL: https://www.researchgate.net/figure/Urea-formation-by-reaction-between-a-isocyanate-group-and-water_fig2_323853112][17]

-

ResearchGate. a) Self‐reactions of isocyanate including dimerization,[¹¹⁵]... [URL: https://www.researchgate.net/figure/a-Self-reactions-of-isocyanate-including-dimerization-115-trimerization-116_fig2_360058694][21]

-

Organic Chemistry Portal. Urea Formation - Common Conditions. [URL: https://www.organic-chemistry.org/namedreactions/urea-formation.shtm][14]

-

PMC. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9785501/][15]

-

Thieme Connect. Improved Synthesis of Unsymmetrical Ureas via Carbamates. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2144-8848][29]

-

Dongsen Chemicals. Decoding isocyanates: A deep dive into isocyanates. [URL: https://www.dongenchemical.com/decoding-isocyanates-a-deep-dive-into-isocyanates/][30]

-

Wikipedia. Carbamate. [URL: https://en.wikipedia.org/wiki/Carbamate][9]

-

poliuretanos. 1.2.1 - Isocyanate Reactions. [URL: https://poliuretanos.com.br/en/1-2-1-reacoes-de-isocianatos/][7]

-

NASA Technical Reports Server. Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylacetonate. [URL: https://ntrs.nasa.gov/citations/19930081299][31]

-

RSC Publishing. Isocyanate-based multicomponent reactions. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra04152f][4]

-

ACS Publications. Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b02703][32]

-

ResearchGate. Reaction of isocyanates with alcohols. [URL: https://www.researchgate.net/figure/Reaction-of-isocyanates-with-alcohols_fig1_344558055][13]

-

ResearchGate. Mechanism of nucleophilic addition between isocyanate and thiol... [URL: https://www.researchgate.net/figure/Mechanism-of-nucleophilic-addition-between-isocyanate-and-thiol-catalyzed-by-TEA_fig5_281122607][33]

-

Chemistry Stack Exchange. Basic Hydrolysis of Isocyanates. [URL: https://chemistry.stackexchange.com/questions/139308/basic-hydrolysis-of-isocyanates][18]

-

ChemRxiv. Catalyzed Reaction of Isocyanates (RNCO) with Water. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c752566029823229851493][34]

-

Homework.Study.com. Show the mechanism of the nucleophilic addition reaction of an alcohol with an isocyanate to yield a urethane. [URL: https://homework.study.com/explanation/show-the-mechanism-of-the-nucleophilic-addition-reaction-of-an-alcohol-with-an-isocyanate-to-yield-a-urethane.html][35]

-

Google Patents. US5283364A - Hydrolysis process for polyamines. [URL: https://patents.google.com/patent/US5283364A/en][19]

-

ResearchGate. Cyclization of isocyanate through either dimerization or trimerization reactions. [URL: https://www.researchgate.net/figure/Cyclization-of-isocyanate-through-either-dimerization-or-trimerization-reactions_fig1_334545084][22]

-

ResearchGate. Reaction of OH with Aliphatic and Aromatic Isocyanates. [URL: https://www.researchgate.net/publication/375263224_Reaction_of_OH_with_Aliphatic_and_Aromatic_Isocyanates][36]

-

Google Patents. US8058469B2 - Method for making carbamates, ureas and isocyanates. [URL: https://patents.google.com/patent/US8058469B2/en][37]

-

MDPI. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. [URL: https://www.mdpi.com/2073-4360/15/15/3278][6]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [URL: https://www.organic-chemistry.org/synthesis/C1N/carbamates.shtm][38]

-

Google Patents. US5041670A - Preparation of n-aryl amines from isocyanates. [URL: https://patents.google.com/patent/US5041670A/en][20]

-

ACS Publications. Tertiary Amine Catalysis of the Reaction of Phenyl Isocyanate with Alcohols. [URL: https://pubs.acs.org/doi/10.1021/jo01111a011][12]

-

RSC Publishing. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/cc/c9cc03339d][23]

-

ResearchGate. Isocyanates in polyaddition processes. Structure and reaction mechanisms. [URL: https://www.researchgate.net/publication/382903339_Isocyanates_in_polyaddition_processes_Structure_and_reaction_mechanisms][39]

-

RSC Publishing. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. [URL: https://pubs.rsc.org/en/content/articlehtml/2019/cc/c9cc03339d][24]

-

MDPI. Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. [URL: https://www.mdpi.com/2079-6412/10/7/646][8]

-

RSC Publishing. Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/py/d3py00130a][40]

-

PubMed Central. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6789578/][41]

-

ResearchGate. Reactivity of isocyanates with urethanes: Conditions for allophanate formation. [URL: https://www.researchgate.net/publication/382862086_Reactivity_of_isocyanates_with_urethanes_Conditions_for_allophanate_formation][42]

-

Habitable. ethyl 2-isocyanato-3-methylbutanoate. [URL: https://pharosecology.com/tox/2759395][1]

-